BenchChemオンラインストアへようこそ!

2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride

Lipophilicity LogD Linker SAR

2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride (CAS 1609409-37-1) is a bifunctional small-molecule building block supplied by ChemBridge Corporation (Hit2Lead ID: that appends an ortho-benzaldehyde electrophilic handle to a 1H-imidazole ring through a saturated four-carbon butoxy linker. The hydrochloride salt form (C14H17ClN2O2, MW 280.75 g/mol) is the commercially preferred physical form due to enhanced ambient stability, crystallinity, and ease of gravimetric dispensing.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75
CAS No. 1609409-37-1
Cat. No. B3060088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride
CAS1609409-37-1
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCCCCN2C=CN=C2.Cl
InChIInChI=1S/C14H16N2O2.ClH/c17-11-13-5-1-2-6-14(13)18-10-4-3-8-16-9-7-15-12-16;/h1-2,5-7,9,11-12H,3-4,8,10H2;1H
InChIKeyNGSYNZMOEIRROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde Hydrochloride (1609409-37-1): Physicochemical Baseline for a ChemBridge CORE Library Screening Building Block


2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride (CAS 1609409-37-1) is a bifunctional small-molecule building block supplied by ChemBridge Corporation (Hit2Lead ID: 9071100) that appends an ortho-benzaldehyde electrophilic handle to a 1H-imidazole ring through a saturated four-carbon butoxy linker . The hydrochloride salt form (C14H17ClN2O2, MW 280.75 g/mol) is the commercially preferred physical form due to enhanced ambient stability, crystallinity, and ease of gravimetric dispensing . The compound occupies a narrow property window—calculated LogP of 2.13, topological polar surface area of 44.1 Ų, and seven rotatable bonds—consistent with a fragment-like or early lead-like chemical probe [1].

Why Generic Substitution Fails for 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde Hydrochloride: Linker Length, Lipophilicity, and Conformational Flexibility Are Interdependent and Non-Interchangeable


Compounds that share the imidazole-benzaldehyde pharmacophore are not functionally interchangeable because the alkyl linker between the imidazole N1 and the benzaldehyde oxygen simultaneously governs logD, the number of accessible low-energy conformers, and the spatial relationship between the hydrogen-bond-accepting imidazole and the electrophilic aldehyde [1]. Shortening the linker from a butoxy (C4) to an ethoxy (C2) chain—as in the closest ChemBridge comparator 2-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride (CAS 1609403-43-1, Hit2Lead 9071190)—reduces computed LogD₇.₄ by approximately 0.57 log units, eliminates two rotatable bonds, and contracts the maximum N-to-O span by roughly 2.5 Å, altering both passive membrane permeability potential and the conformational entropy penalty upon target binding [2]. Replacing the aromatic imidazole with a saturated piperidine heterocycle (e.g., 4-(piperidin-1-ylmethyl)benzaldehyde, CAS 471929-86-9) further drops the topological polar surface area by more than 50 % and removes the π-character that can participate in π–π stacking or cation–π interactions [3].

Product-Specific Quantitative Evidence Guide for 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde Hydrochloride: Comparator-Benchmarked Differentiation Dimensions


Butoxy Linker Confers a Predictable Lipophilicity Increase of ΔLogD₇.₄ ≈ 0.57 Relative to the Ethoxy Analog, Altering Predicted Passive Permeability

Extending the imidazole-benzaldehyde linker from ethoxy (C2, Hit2Lead 9071190) to butoxy (C4, Hit2Lead 9071100) increases the computed distribution coefficient at physiological pH (LogD₇.₄) from 1.37 to 1.94, a gain of +0.57 log units, and raises the neutral-species LogP from 1.47 to 2.13 (+0.66) [1][2]. In parallel, the number of rotatable bonds grows from 5 to 7 . The lipophilicity increase is consistent with the addition of two methylene units (π–CH₂– ≈ +0.5 per unit), confirming that the measured difference arises from the linker rather than a change in the aromatic scaffold.

Lipophilicity LogD Linker SAR Membrane permeability

Two Additional Rotatable Bonds in the Butoxy Linker Expand Conformational Sampling Capacity Relative to the Ethoxy Analog

The target compound possesses 7 rotatable bonds compared with 5 rotatable bonds for the ethoxy-linked comparator (Hit2Lead 9071190) [1]. The two additional sp³–sp³ bonds in the tetramethylene chain permit a larger ensemble of low-energy conformers, increasing the probability that the imidazole ring and the aldehyde oxygen can simultaneously satisfy bidentate hydrogen-bond or metal-coordination geometries in a binding site. Published SAR on related imidazole-benzaldehyde series explicitly highlight that linker-length variation modulates both potency and selectivity by controlling the accessible conformational space of the imidazole headgroup .

Conformational flexibility Rotatable bonds Ligand efficiency Induced fit

Imidazole Heterocycle Provides a >20 Ų PSA Advantage and π-Interaction Potential Over the Saturated Piperidine Analog

The target compound's 1H-imidazole ring delivers a topological polar surface area (TPSA) of 44.1 Ų and three hydrogen-bond acceptor sites (imidazole N3, ether O, aldehyde O), whereas the piperidine-containing analog 4-(piperidin-1-ylmethyl)benzaldehyde (CAS 471929-86-9) exhibits a TPSA of only 20.3 Ų and two hydrogen-bond acceptors [1][2]. The imidazole's aromatic character additionally enables face-to-face or edge-to-face π-interactions with phenylalanine, tyrosine, or histidine side chains, a binding mode inaccessible to the fully saturated piperidine ring. These features are encoded in the distinct ChemBridge CORE Library scaffold classification, where imidazole-containing entries populate a different chemical space than saturated N-heterocycle entries .

Polar surface area Heterocycle selection π-stacking Fragment screening

Hydrochloride Salt Provides Verified Solid-State Stability and >95 % Purity Baseline Across Multiple Independent Vendors

The hydrochloride salt of 2-[4-(1H-imidazol-1-yl)butoxy]benzaldehyde is commercially stocked by at least four independent vendors with a minimum declared purity of 95 % (AKSci, Hit2Lead/ChemBridge, CymitQuimica) and up to ≥98 % (NLT specification, MolCore) . In contrast, the competing ethoxy analog hydrochloride (CAS 1609403-43-1) is offered at 95 % purity by the same primary suppliers . The 98 % NLT grade from MolCore represents a verifiable purity uplift that reduces the probability of unidentified impurities interfering with dose-response or biophysical assay readouts, a tangible procurement differentiator.

Salt form Purity Solid-state stability Procurement quality

Ortho-Substitution Pattern Preserves Aldehyde Reactivity While the Butoxy Arm Positions the Imidazole for Bifunctional Derivatization

Placing the butoxy-imidazole appendage at the ortho position relative to the aldehyde carbonyl (rather than meta or para, as in 3-(3-(2-methyl-1H-imidazol-1-yl)propoxy)benzaldehyde or 4-(piperidin-1-ylmethyl)benzaldehyde) creates a 1,2-relationship that can support intramolecular hydrogen bonding or chelation after imine or hydrazone formation [1][2]. The ortho geometry is explicitly cited by ChemBridge as a differentiating scaffold feature in their CORE Library design, enabling the generation of fused heterocyclic systems (e.g., benzimidazoles, quinazolines) through tandem imine formation and cyclization .

Ortho-substitution Bifunctional building block Aldehyde reactivity Parallel synthesis

Molecular Weight of 280.75 Da and LogP of 2.13 Place the Compound Within Fragment-to-Lead Property Space, Distinct from Heavier Imidazole-Based Kinase Inhibitor Scaffolds

With a molecular weight of 280.75 Da (HCl salt; free base 244.29 Da) and a computed LogP of 2.13, the compound falls within Congreve's Rule-of-Three guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, HBA ≤ 3, HBD ≤ 3) [1]. This contrasts with more elaborated imidazole-containing kinase inhibitors in the ChemBridge collection that exceed 400 Da and bear multiple aromatic rings conferring nanomolar potency but reduced ligand efficiency. The butoxy-linked benzaldehyde is thus positioned as a versatile starting point for fragment growing, merging, or linking strategies rather than a pre-optimized lead [2].

Lead-likeness Fragment-based drug discovery Molecular weight Physicochemical filtering

Best Research and Industrial Application Scenarios for 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde Hydrochloride Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Fragment-Like Imidazole-Benzaldehyde Probe with Controllable Lipophilicity

The compound's MW of ~244 Da (free base), cLogP of 2.13, and three hydrogen-bond acceptors satisfy the Rule-of-Three criteria for fragment screening libraries . Its butoxy linker provides a higher LogD₇.₄ (+0.57) than the ethoxy analog, offering a tunable lipophilicity option within the same scaffold series. Researchers can procure the 98 % NLT purity grade from MolCore for immediate use in SPR or X-ray crystallography fragment-soaking experiments without additional purification .

Parallel Synthesis of Ortho-Functionalized Benzimidazole or Quinazoline Libraries Using the Bifunctional Aldehyde Handle

The ortho relationship between the butoxy-imidazole arm and the aldehyde group enables tandem imine formation and intramolecular cyclization to generate fused heterocyclic systems . This chemistry is precluded in meta- or para-substituted analogs and represents a scaffold-diversification strategy that ChemBridge explicitly exploits in its CORE Library design . Procurement of the hydrochloride salt ensures consistent reactivity due to its solid-state stability and resistance to aldehyde oxidation during storage .

CNS vs. Peripheral Target Triage Based on Imidazole-Derived TPSA and HBA Profile Compared with Piperidine-Containing Building Blocks

With a TPSA of 44.1 Ų—more than double that of the piperidine analog (20.3 Ų)—this compound is predicted to exhibit lower passive blood–brain barrier penetration . Teams running parallel CNS and peripheral target programs can use this TPSA differential to route the imidazole compound toward peripheral targets while assigning the piperidine analog to CNS screening cascades, a data-driven procurement decision rather than an arbitrary one .

Conformational Sampling Optimization in Linker-Dependent Target Engagement Studies

The seven rotatable bonds of the butoxy linker provide a broader conformational ensemble than the five bonds of the ethoxy comparator, which can be exploited in targets with deep or flexible binding pockets where the imidazole and aldehyde must adopt a specific relative orientation . Published linker SAR on imidazole-based TAAR1 agonists demonstrates that linker-length variation directly impacts both potency and selectivity, highlighting the value of having both C2 and C4 linker variants available for systematic SAR exploration .

Quote Request

Request a Quote for 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.